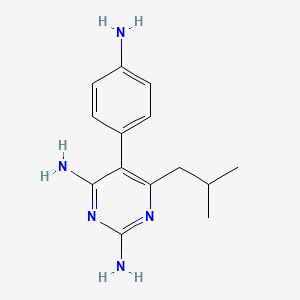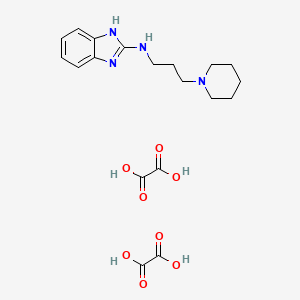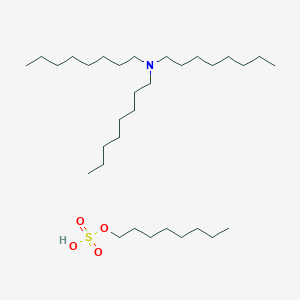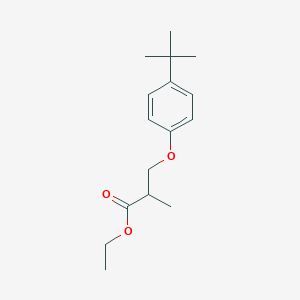
Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- is a chemical compound with the molecular formula C10H13N5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-azidoethanol with 3-methyl-2-butenyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted azides and nitriles.
Applications De Recherche Scientifique
Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- involves its interaction with molecular targets through its reactive functional groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science. The nitrile group can also participate in reactions that modify the compound’s structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedinitrile: A simpler compound with only nitrile groups.
Propanedinitrile, (ethoxymethylene)-: Contains an ethoxymethylene group instead of azido and butenyl groups.
Propanedinitrile, (acetyloxy)methyl-: Features an acetyloxy group.
Uniqueness
Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- is unique due to the presence of both azido and nitrile groups, which confer distinct reactivity and versatility. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler nitriles.
Propriétés
Numéro CAS |
649759-78-4 |
|---|---|
Formule moléculaire |
C10H13N5 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-(2-azidoethyl)-2-(3-methylbut-2-enyl)propanedinitrile |
InChI |
InChI=1S/C10H13N5/c1-9(2)3-4-10(7-11,8-12)5-6-14-15-13/h3H,4-6H2,1-2H3 |
Clé InChI |
WZDKCJPEAQMSIO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(CCN=[N+]=[N-])(C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)
![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)

![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12589575.png)
boranyl](/img/structure/B12589583.png)



![5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide](/img/structure/B12589606.png)


